Ser-Asp-Gly-Arg-Gly

ACE inhibition Bioactive peptides Hypertension research

Ser-Asp-Gly-Arg-Gly (SDGRG) is the definitive sequence-inverted negative control for RGD-dependent integrin studies. Unlike generic scrambled peptides, SDGRG shares identical amino acid composition and physicochemical properties with GRGDS/RGDS while lacking the RGD recognition motif—eliminating integrin engagement without introducing confounding variables. Quantitatively validated: produces no significant inhibition of SMC attachment (P=0.059) or HCC-LM3 cell adhesion (P=0.199) at 500 µg/mL; baseline cTnI release of 4.5±0.8% vs. 9.6±3.0% for GRGDS (p<0.001); and no detectable modulation of depolarization-induced Ca²⁺ transients at 10 µM. Essential for integrin adhesion, cardiomyocyte mechanotransduction, and neuronal excitability assays. Also serves as an in-class ACE inhibitor benchmark (IC₅₀ 32.54 µM).

Molecular Formula C17H30N8O9
Molecular Weight 490.5 g/mol
CAS No. 108608-63-5
Cat. No. B009916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSer-Asp-Gly-Arg-Gly
CAS108608-63-5
Molecular FormulaC17H30N8O9
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N
InChIInChI=1S/C17H30N8O9/c18-8(7-26)14(32)25-10(4-12(28)29)16(34)22-5-11(27)24-9(2-1-3-21-17(19)20)15(33)23-6-13(30)31/h8-10,26H,1-7,18H2,(H,22,34)(H,23,33)(H,24,27)(H,25,32)(H,28,29)(H,30,31)(H4,19,20,21)
InChIKeyUVLWLKCNNYTXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ser-Asp-Gly-Arg-Gly (SDGRG) Procurement Guide: Identity and Core Use as an RGD Scrambled Control Peptide


Ser-Asp-Gly-Arg-Gly (CAS 108608-63-5), abbreviated SDGRG, is a synthetic pentapeptide that represents the reversed sequence of the integrin-binding peptide Gly-Arg-Gly-Asp-Ser (GRGDS) . With a molecular weight of 490.47 g/mol and formula C17H30N8O9, it is classified as a scrambled RGD peptide and is primarily employed as a negative control in integrin-mediated cell adhesion, migration, and signaling studies [1]. Unlike its active counterparts, SDGRG lacks the Arg-Gly-Asp (RGD) recognition motif and therefore does not engage integrin receptors, making it an essential tool for validating the specificity of RGD-dependent biological effects [2].

Why SDGRG Cannot Be Replaced by Generic RGD Peptides: Selectivity and Functional Divergence


Substituting SDGRG with another scrambled or inactive peptide is not straightforward because its differentiation is defined by what it lacks—the RGD sequence—rather than by a generic inactivity [1]. Although other scrambled peptides exist, SDGRG is the direct sequence-inverted control for GRGDS and RGDS, sharing identical amino acid composition but with reversed order, which eliminates integrin binding while preserving similar physicochemical properties such as molecular weight, charge distribution, and solubility [2]. In contrast, peptides like Gly-Pro (GP) or unrelated scrambled sequences do not share this compositional identity and can introduce confounding variables in assays [3]. The quantitative evidence below demonstrates that when the same assay system measures SDGRG against its active analogs, the functional difference is complete and statistically unambiguous—a property that generic substitutes cannot guarantee without equivalent validation.

Ser-Asp-Gly-Arg-Gly Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


ACE Inhibitory Potency: SDGRG Shows Significantly Lower IC50 Than RGDS and GP in Purified Human ACE Assay

In a head-to-head study, SDGRG inhibited purified human angiotensin-converting enzyme (ACE) with an IC50 of 32.54 µM, compared to 107.16 µM for Arg-Gly-Asp-Ser (RGDS) and 184.71 µM for Gly-Pro (GP). The Ki values were 11.42 µM (SDGRG), 63.44 µM (RGDS), and 260.02 µM (GP), all exhibiting reversible-competitive inhibition [1]. This 3.3-fold lower IC50 versus RGDS and 5.7-fold lower versus GP identifies SDGRG as the most potent ACE inhibitor among the tested bioactive peptides, beyond its classical role as an integrin control.

ACE inhibition Bioactive peptides Hypertension research

Integrin-Mediated Troponin Release: SDGRG Fails to Stimulate cTnI Release from Cardiomyocytes Unlike GRGDS

Cultured neonatal rat ventricular cardiomyocytes treated with GRGDS (300 µg/mL) released 9.6 ± 3.0% of intact cardiac troponin I (cTnI), significantly higher than SDGRG-treated cells (4.5 ± 0.8%, p < 0.001) and PBS controls (3.0 ± 3.4%, p < 0.001) [1]. The SDGRG response was statistically indistinguishable from the untreated control, confirming that integrin stimulation—not peptide presence per se—drives cTnI release. Cell viability measured by LDH release was equivalent across all groups (GRGDS: 15.9 ± 3.8%; control: 15.2 ± 2.3%; p = n.s.), ruling out necrosis [1].

Cardiac troponin I Integrin stimulation Cardiomyocyte stress

Smooth Muscle Cell Attachment: GRGDS Abolishes Adhesion While SDGRG Shows No Inhibitory Effect on Fibulin-5

Primary human aortic smooth muscle cells (SMCs) were plated on full-length fibulin-5 (250 nM) in the presence of either GRGDS or SDGRG (500 µg/mL). Pre-incubation with GRGDS virtually ablated cell adhesion to fibulin-5 (P < 0.001 compared with untreated SMCs), whereas pre-incubation with SDGRG showed no statistically significant inhibition of cell attachment (P = 0.059 versus untreated SMCs on fibulin-5) [1]. This confirms that the interaction between SMCs and fibulin-5 is specifically mediated by integrin α5β1 and α4β1, and that SDGRG is completely incapable of disrupting the integrin–ligand binding interface.

Cell adhesion Smooth muscle cells Integrin α5β1/α4β1

Intracellular Calcium Signaling in Neurons: SDGRG Does Not Modulate Depolarization-Induced Ca2+ Flux, in Contrast to GRGDS

In isolated rat pulmonary artery (RPA) neuron cell bodies, the normalized F340/F380 calcium response to high-potassium depolarization was compared before and during exposure to 10 µM SDGRG or GRGDS. SDGRG did not substantially alter the depolarization-dependent F340/F380 response, whereas GRGDS significantly enhanced it (mean F340/F380 intensity measured in six cells; ***p < 0.001) [1]. This differential effect demonstrates that sequence reversal completely abolishes the ability of RGD peptides to enhance neuronal voltage-gated calcium responses.

Calcium signaling RGD peptide Neuronal excitability

Hepatocellular Carcinoma Cell Adhesion: SDGRG Fails to Block Integrin-Dependent Attachment to Fibulin-5, Unlike GRGDS

HCC-LM3 hepatocellular carcinoma cell attachment to 200 nmol/L fibulin-5 was measured following pre-incubation with synthetic peptides at 500 µg/mL. GRGDS significantly blocked adhesion (P < 0.001 compared with untreated cells), whereas SDGRG showed no inhibition of cell attachment (P = 0.199 compared with untreated cells on fibulin-5) [1]. This result, obtained in a cancer-relevant integrin adhesion model, further validates that SDGRG is completely inert toward integrin-mediated adhesion processes.

Hepatocellular carcinoma Integrin adhesion Fibulin-5

Ser-Asp-Gly-Arg-Gly: Validated Application Scenarios Driven by Quantifiable Differentiation


Negative Control in Integrin α5β1 and αvβ3 Cell Adhesion Assays

SDGRG is the appropriate negative control for any experiment using GRGDS or RGDS to block integrin-mediated adhesion on fibronectin, fibulin-5, or other RGD-containing matrix proteins. The compound's demonstrated inability to inhibit SMC attachment (P = 0.059 [1]) or HCC-LM3 cell adhesion (P = 0.199 [2]) at 500 µg/mL provides a quantitative benchmark: any adhesion reduction observed with the active peptide must be compared against this inert baseline to rule out non-specific peptide effects.

Validation of Integrin-Specific Cardiac Troponin I Release in Stretch-Responsive Cardiomyocyte Models

In studies of mechanical stress-induced cTnI secretion, SDGRG serves as the essential control to distinguish integrin-dependent release from baseline secretion. The documented cTnI release of 4.5 ± 0.8% for SDGRG-treated cardiomyocytes versus 9.6 ± 3.0% for GRGDS-treated cells (p < 0.001 [3]) provides the quantitative framework necessary to assign statistical significance to integrin-mediated effects in any new experimental setup.

Bioactive Peptide Screening for ACE Inhibition with In-Class Comparator Benchmarking

When screening peptide libraries for angiotensin-converting enzyme (ACE) inhibitors, SDGRG (IC50 32.54 µM) should be included as an in-class benchmark against RGDS (IC50 107.16 µM) and GP (IC50 184.71 µM) [4]. Its 3.3- to 5.7-fold higher inhibitory potency makes it a more relevant comparator than other scrambled peptides, enabling rank-order potency comparisons in purified ACE enzyme assays.

Neuronal Integrin Signaling Studies Requiring Sequence-Matched Inactive Control

For patch-clamp or calcium-imaging experiments investigating RGD peptide modulation of neuronal excitability, SDGRG at equimolar concentration (10 µM) provides the sequence-matched negative control that produces no detectable alteration of depolarization-induced Ca2+ transients, while GRGDS significantly enhances the response (p < 0.001 [5]). This differential enables unambiguous attribution of calcium signal modulation to integrin engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ser-Asp-Gly-Arg-Gly

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.